Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate

Physicochemical property LogP Lipophilicity

Medicinal chemists pursuing kinase inhibitors often struggle with selective functionalization and oxidative metabolic stability. This compound addresses both: the methyl ester protects the carboxylate for chemoselective 4'-amino coupling, while the 3'-fluoro substituent blocks CYP450-mediated aromatic hydroxylation and fine-tunes lipophilicity (XLogP3=2.8) and aniline basicity (pKa ~4.0). • Enables sequential amidation or reductive amination without carboxylic acid interference. • 3'-F enhances metabolic stability vs. non-fluorinated analogs; used in c-Met/VEGFR-2 inhibitor programs achieving low-nanomolar IC50. • ≥98% purity ensures reproducible coupling and biological assay results.

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
Cat. No. B12846439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
InChIInChI=1S/C14H12FNO2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8H,16H2,1H3
InChIKeyCGZFCFTWNWBCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4'-Amino-3'-fluorobiphenyl-4-carboxylate Overview


Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate (CAS 1334500-05-8; synonym: methyl 4-(4-aminophenyl)-2-fluorobenzoate) is a synthetic, fluorinated biphenyl ester classified as an aromatic amine building block. It is used as a key intermediate in the synthesis of advanced enzyme inhibitors, notably dual c-Met/VEGFR-2 tyrosine kinase inhibitors investigated for oncology applications . Commercial sources report a typical purity of 95%–98% and a molecular formula of C₁₄H₁₂FNO₂ (MW 245.25) .

Protected carboxylate for chemoselective amine coupling without protecting-group steps
3′-fluoro substitution modifies electronic profile and lipophilicity of downstream conjugates
Key intermediate for kinase inhibitor libraries (c-Met, VEGFR-2, HDAC, FTase)

Why This Fluorinated Ester Cannot Be Simply Replaced


The 3'-fluoro substitution on the biphenyl scaffold introduces significant changes in electronic distribution, hydrogen-bonding capability, and metabolic stability compared to non-fluorinated analogs . The methyl ester further differentiates this compound from its free carboxylic acid counterpart (CAS 889950-33-8), providing a protected carboxylate handle that permits selective downstream amidation or hydrolysis after coupling through the free 4'-amino group . Swapping to a non-fluorinated biphenyl ester (e.g., Methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate, CAS 5730-76-7) eliminates the electron-withdrawing fluorine atom, altering both the intrinsic reactivity of the aniline nitrogen in amide bond formation and the lipophilicity of any derived final compound—parameters known to critically influence kinase inhibitor potency and selectivity .

Non-fluorinated biphenyl ester Eliminates 3′-fluoro; may shift aniline nucleophilicity and lipophilicity, altering final compound properties
Free acid (CAS 889950-33-8) Requires protection/deprotection; may introduce competing carboxylate reactivity and additional synthetic steps
4′-fluoro positional isomer Different spatial H-bond trajectory and saponification kinetics; may alter prodrug activation and target-binding conformation

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: Fluorinated vs. Non-Fluorinated Analogs

The target compound (methyl ester with 3'-fluoro) has a computed XLogP3 of 2.8 , compared to a predicted XLogP3 of approximately 2.5 for the non-fluorinated methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate homolog (estimated from the free acid's XLogP of ~2.5 [1]) and approximately 2.0 for the free acid 4'-amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid. The ~0.3 log unit increase in lipophilicity conferred by fluorine can enhance membrane permeability of downstream amide conjugates.

Lipophilicity (XLogP3)
Reported
Target: XLogP3 = 2.8
Non-fluorinated ester: ~2.5; Free acid: ~2.0
Δ +0.3 vs. non-fluorinated; may influence membrane permeability of final conjugates
Computed value; wet-lab logP data to confirm
Physicochemical property LogP Lipophilicity

Hydrogen-Bond Donor/Acceptor Profile

The target compound possesses 1 hydrogen-bond donor (HBD; the aniline -NH₂) and 4 hydrogen-bond acceptors (HBA; ester carbonyl, aniline nitrogen, fluorine, and methoxy oxygen) . In contrast, the non-fluorinated analog methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate has only 3 HBA, lacking the fluorine atom that can act as a weak H-bond acceptor. The presence of fluorine as an additional HBA has been shown in crystallographic studies of analogous biphenyl systems (e.g., BRD4884 bound to HDAC2, PDB 5iwg [1]) to engage in favorable electrostatic interactions within protein binding pockets.

H-Bond Acceptors
Class-level
Target: 4 HBA (includes F), 1 HBD Non-fluorinated: 3 HBA, 1 HBD
Additional fluorine-mediated HBA may support binding interactions; context-dependent
Crystallographic precedent in BRD4884/HDAC2 complex
Hydrogen bonding Medicinal chemistry SAR

Methyl Ester as a Protected Carboxylate

The methyl ester serves as a masked carboxylic acid, allowing chemoselective functionalization of the 4'-amino group (e.g., amide bond formation, reductive amination, or Buchwald–Hartwig coupling) without interference from a free carboxylate. The free acid analog (CAS 889950-33-8) requires protection/deprotection strategies that add 1–2 synthetic steps . In a published SAR study on biphenyl-based farnesyltransferase inhibitors, removal of the carboxylic acid resulted in a 10-fold loss of inhibitory activity, demonstrating that the carboxylate moiety is pharmacophorically critical and must be introduced at a controlled stage [1].

Amidation steps
Class-level
Methyl ester: 1 step direct coupling Free acid: ≥2 steps with protection
Reduces synthetic complexity; may lower cost-per-compound in library synthesis
Based on standard amide coupling methodology
Ester protection Synthetic strategy Amide coupling

Fluorine Positional Isomer: 3′- vs. 4′-Substitution

The 3'-fluoro substitution pattern in the target compound is distinct from the 4'-fluoro isomer used in the known HDAC inhibitor BRD4884 (which employs a 4-amino-4'-fluorobiphenyl core, not 3'-fluoro). SAR studies on substituted biphenyl-4-carboxylates indicate that the position of the electronegative substituent on the distal ring significantly influences both the rate of ester saponification (a key prodrug activation parameter) and the dihedral angle between the two phenyl rings, which in turn affects target-binding conformation [1]. The 3'-fluoro orientation presents the fluorine atom in a different spatial trajectory relative to the 4'-amino group compared to the 4'-fluoro isomer, offering a distinct vector for H-bond interactions.

Saponification rate
Reported
3′-F: ~5× faster vs. 4′-F (σₘ effect)
4′-F isomer; non-fluorinated baseline
Positional effect on prodrug activation; relevant for ester-based prodrug designs
Kinetic data from biphenyl-4-carboxylate saponification studies
Fluorine positional isomer Selectivity Kinase inhibitor

Topological Polar Surface Area (TPSA) and Brain Penetration

The target compound has a computed topological polar surface area (TPSA) of 52.3 Ų , which is below the commonly cited threshold of <90 Ų for favorable CNS penetration. For comparison, the non-fluorinated methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate has an estimated TPSA of 52.3 Ų (identical, as fluorine contributions to TPSA are negligible), while the free acid analog has a TPSA of ~63.3 Ų due to the additional H-bond donor. However, the fluorine atom's electronegativity, though not altering TPSA, reduces the pKa of the proximal aniline nitrogen (estimated ΔpKa ≈ −0.3 to −0.5 units) , which can reduce the fraction ionized at physiological pH and thereby improve passive CNS penetration of final amide conjugates.

TPSA & aniline pKa
Class-level
TPSA = 52.3 Ų (both esters); est. pKa ~4.0 (fluorinated) vs. ~4.6 (non-F)
Low TPSA and reduced basicity may support CNS penetration; requires validation in final conjugates
Computed values; experimental pKa and brain exposure data needed
TPSA CNS penetration Blood-brain barrier

Optimal Application Scenarios


Dual c-Met/VEGFR-2 Kinase Inhibitor Synthesis

The methyl ester protecting group enables sequential, chemoselective functionalization of the 4'-amino group via amidation or reductive amination without interference from a free carboxylic acid [1]. The 3'-fluoro substituent provides an additional H-bond acceptor and favorable lipophilicity (XLogP3 = 2.8 ) for the resulting kinase inhibitor conjugates, which have been reported to achieve low-nanomolar IC₅₀ values against c-Met and VEGFR-2 when elaborated from this scaffold .

SAR of Fluorine Positional Effects in HDAC Inhibitors

The 3'-fluoro substitution pattern is distinct from the 4'-fluoro isomer found in BRD4884 (HDAC1/2/3 IC₅₀ = 29/62/1090 nM [1]). Researchers can use the target compound to systematically probe how moving the fluorine from the 4'- to the 3'-position alters HDAC isoform selectivity, saponification-based prodrug activation rates (expected ~5× faster for 3'-substituted esters ), and brain penetration in CNS drug discovery programs.

FTase Inhibitor Library Synthesis

In non-peptide Ras CAAX mimetic design, the biphenyl-4-carboxylate moiety is a validated pharmacophore where removal of the carboxylic acid causes a 10-fold drop in FTase inhibitory activity [1]. The target compound's methyl ester provides the carboxylate in a protected form that can be unveiled at the final synthetic step, while the 3'-fluoro atom can be exploited to fine-tune the potency and metabolic stability of the inhibitor, mirroring SAR trends observed in the original FTase inhibitor series [1].

Fluorine-Mediated Metabolic Stabilization in MedChem Libraries

Fluorine substitution at the 3'-position of biphenyl rings is a well-precedented strategy to block cytochrome P450-mediated aromatic hydroxylation, a major metabolic soft spot in non-fluorinated biphenyls [1]. The target compound's computed TPSA of 52.3 Ų and reduced aniline basicity (estimated pKa ~4.0 vs. ~4.6 for the non-fluorinated analog) further support its use in synthesizing compound libraries where balanced CNS permeability and oxidative metabolic stability are design criteria.

Application
Selection Property
Validation Focus
c-Met/VEGFR-2 inhibitor development
Protected methyl ester for chemoselective amine coupling
Kinase inhibition potency and selectivity endpoints
HDAC isoform selectivity SAR
3′-fluoro positional effect vs. 4′-fluoro
HDAC isoform potency and prodrug activation rate review
Farnesyltransferase inhibitor library synthesis
Biphenyl-4-carboxylate pharmacophore with protected acid
FTase inhibitory activity and SAR consistency
CNS-targeted compound library design
Low TPSA and fluorine-mediated aniline basicity reduction
Brain penetration and metabolic stability in model systems
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